molecular formula C16H18N2+2 B3328477 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium CAS No. 46903-42-8

1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium

Cat. No.: B3328477
CAS No.: 46903-42-8
M. Wt: 238.33 g/mol
InChI Key: NMESRSUVCRMIIR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium, also known as Allyl viologen (AV), primarily targets electronic transitions under the influence of an electric field and thermal excitation . These transitions occur in the blue and green regions, respectively .

Mode of Action

AV interacts with its targets through a redox process . A cyclic voltammogram recorded in aqueous KCl solvent systems shows the existence of two redox centres in the molecular system . This suggests that AV can undergo reduction and oxidation reactions, which are fundamental to its mode of action.

Result of Action

The result of AV’s action is evident in its electrical and photoelectrical properties. It behaves as a p-type organic semiconductor . This is confirmed by the action spectra of an Al–AV–ITO sandwich device, absorption spectra of AV, and J–V and C–V characteristics .

Action Environment

The action of AV can be influenced by environmental factors. For instance, its optical properties were studied in the region 200–800 nm , suggesting that light intensity and wavelength could affect its activity. Additionally, its electronic transitions are influenced by an electric field and thermal excitation , indicating that electric and thermal environments could also impact its efficacy and stability.

Preparation Methods

1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is synthesized through a cross-coupling reaction between allyl bromide and 4,4’-bipyridine in an acetonitrile solvent . The reaction typically involves the use of a catalyst to facilitate the coupling process. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous potassium chloride for redox reactions and various organic solvents for substitution and polymerization reactions. Major products formed from these reactions include oxidized or reduced forms of the compound and polymerized materials with enhanced electronic properties.

Comparison with Similar Compounds

1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is unique compared to other bipyridine derivatives due to its allyl substituents, which impart distinct electronic properties. Similar compounds include:

Properties

IUPAC Name

1-prop-2-enyl-4-(1-prop-2-enylpyridin-1-ium-4-yl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h3-8,11-14H,1-2,9-10H2/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMESRSUVCRMIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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